(R)-2-Amino-1-(1-piperidinyl)-1-propanone HCl
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Overview
Description
®-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is a compound that features a piperidine ring, which is a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride typically involves the reaction of piperidine with appropriate precursors under controlled conditions. One common method includes the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts . Multi-component reactions, such as the Strecker synthesis and the Mannich reaction, are also employed to prepare piperidine derivatives .
Industrial Production Methods
Industrial production of piperidine derivatives often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions often employ hydrogenation techniques using palladium or rhodium catalysts.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydrogenation of pyridine derivatives yields piperidine derivatives, while oxidation reactions produce oxidized forms of the compound.
Scientific Research Applications
®-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with potential anticancer effects.
Matrine: Another piperidine derivative with antiproliferative properties.
Uniqueness
®-2-Amino-1-(1-piperidinyl)-1-propanone hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C8H17ClN2O |
---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
(2R)-2-amino-1-piperidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-7(9)8(11)10-5-3-2-4-6-10;/h7H,2-6,9H2,1H3;1H/t7-;/m1./s1 |
InChI Key |
ZDJUIAOSWUDBFB-OGFXRTJISA-N |
Isomeric SMILES |
C[C@H](C(=O)N1CCCCC1)N.Cl |
Canonical SMILES |
CC(C(=O)N1CCCCC1)N.Cl |
Origin of Product |
United States |
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